(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O2S2/c1-30-11-10-28-20-9-8-15(25)13-22(20)32-24(28)27-23(29)17-14-19(21-7-4-12-31-21)26-18-6-3-2-5-16(17)18/h2-9,12-14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHSCLRXCIAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Benzothiazole moiety : This core structure is known for its significant biological properties.
- Bromine substitution : At position 6 of the benzothiazole ring, which may enhance its reactivity and biological interaction.
- Methoxyethyl group : Located at position 3, contributing to its solubility and potential bioactivity.
- Quinoline derivative : This component is associated with various pharmacological effects.
- Thiophene ring : Adds to the compound's structural diversity and potential biological interactions.
The molecular formula is CHBrNOS, with a molecular weight of approximately 421.31 g/mol.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : These compounds may trigger programmed cell death in malignant cells, enhancing their therapeutic potential against cancers such as breast (MCF-7) and colon (Caco-2) cancers .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, potentially through binding affinity studies and molecular docking simulations.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its activity against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth.
Antimicrobial Spectrum:
- Bacterial Inhibition : Demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Effective against common fungal strains, indicating potential applications in treating infections .
Other Biological Activities
In addition to anticancer and antimicrobial effects, research has highlighted other potential activities:
- Antioxidant Properties : Compounds in this class have shown the ability to scavenge free radicals, providing protective effects against oxidative stress .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative conditions .
Synthesis and Biological Assessment
A series of studies have synthesized various benzothiazole derivatives to assess their biological activities. For instance:
- A study synthesized a range of derivatives and evaluated their antioxidant activity using structure-activity relationship (SAR) analysis, revealing that certain substituents significantly enhance antioxidant potency .
Table of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis |
| Benzothiazole Derivatives | Antimicrobial | Inhibits bacterial/fungal growth |
| Various Derivatives | Antioxidant | Scavenges free radicals |
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Moiety | Imparts potential antimicrobial and anticancer properties. |
| Quinoline Core | Known for antimalarial and anticancer activities. |
| Thiophene Group | Contributes to the compound's electronic properties and stability. |
Anticancer Activity
Research has demonstrated that compounds similar to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide exhibit significant anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells. Studies indicate that modifications in the structure can enhance binding affinity to target proteins involved in cancer progression, making it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound's structural characteristics suggest potential applications as an antimicrobial agent. The presence of the benzothiazole and quinoline rings is associated with antibacterial activity against a range of pathogens. Preliminary studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with specific biological targets such as enzymes or receptors implicated in disease pathways. These studies provide insights into its mechanism of action and help identify modifications that could enhance its therapeutic efficacy .
Case Study 1: Anticancer Activity Assessment
In a study published by the American Chemical Society, several compounds based on the benzothiazole structure were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications led to enhanced cytotoxicity against MCF-7 cells, suggesting that this compound could be developed into an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of benzothiazole derivatives were tested for their antibacterial activity against various strains of bacteria. The results showed that compounds similar to this compound exhibited significant inhibition zones, indicating strong antibacterial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound differs from analogs in , which predominantly feature benzothiazole-3-carboxamide derivatives fused with thiazolidinone rings (e.g., compounds 4g–4n). For example:
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g): Substituted with a 4-chlorophenyl group on the thiazolidinone ring, synthesized in 70% yield via ethanol-mediated condensation .
- Target Compound: Replaces the thiazolidinone with a quinoline-thiophene system and introduces a bromo-methoxyethyl substituent, which may enhance lipophilicity and steric bulk compared to 4g.
Spectroscopic and Structural Insights
highlights NMR as a critical tool for comparing substituent-induced chemical shifts. For example, in analogs 1 and 7 (unrelated to the target compound), regions A (positions 39–44) and B (positions 29–36) showed distinct shifts due to substituent variations . By analogy:
- The 6-bromo substituent in the target compound would likely deshield nearby protons (e.g., on the benzothiazole ring), causing downfield shifts in NMR spectra compared to non-halogenated analogs.
- The 2-methoxyethyl group may introduce split signals in the aliphatic region (δ ~3.0–4.5 ppm) due to rotational isomerism, a feature absent in simpler aryl-substituted analogs like 4g–4n .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide?
- Methodology :
- Core reaction : Condensation of substituted benzothiazole precursors with quinoline-carboxamide derivatives under reflux. For example, benzothiazole intermediates (e.g., 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) can be synthesized via nucleophilic substitution or cyclization reactions using ethanol or DMF as solvents, with piperidine as a catalyst .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is recommended to isolate the final product .
- Key variables : Reaction temperature (70–100°C), solvent polarity, and catalyst loading significantly affect yields (reported 37–70% for analogous compounds) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the benzothiazole and quinoline moieties. For example, the methoxyethyl group’s protons appear as triplets (δ 3.4–3.7 ppm), while thiophene protons resonate at δ 7.2–7.5 ppm .
- IR spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and C=N (benzothiazole, ~1600 cm⁻¹) stretches .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and methanol/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar benzothiazole-quinoline hybrids?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., bromo, methoxyethyl) and compare anticancer/antimicrobial IC50 values. For example, electron-withdrawing groups (e.g., Br) on benzothiazole enhance cytotoxicity in MCF-7 cells .
- Meta-analysis : Cross-reference datasets from independent studies (e.g., conflicting solubility vs. activity trends) to identify confounding factors like assay conditions or impurity artifacts .
Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?
- Methodology :
- Structural modifications : Introduce hydrophilic groups (e.g., PEGylation of the methoxyethyl side chain) or synthesize prodrugs (e.g., ester derivatives hydrolyzed in vivo) .
- Formulation : Use nanoemulsions or liposomal encapsulation to enhance aqueous solubility. For analogs, cyclodextrin complexes improved bioavailability by 3-fold in rodent models .
Q. How to design experiments to elucidate the compound's mechanism of action in anticancer assays?
- Methodology :
- Target identification : Perform kinase profiling or thermal shift assays to identify binding partners (e.g., EGFR or Aurora kinases, commonly inhibited by benzothiazoles) .
- Molecular docking : Use software like AutoDock Vina to model interactions between the quinoline-carboxamide moiety and ATP-binding pockets. For example, π-π stacking with phenylalanine residues may explain potency .
- Functional assays : Measure apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) in treated cancer cells .
Data Analysis and Optimization
Q. How to troubleshoot low yields in the final condensation step of the synthesis?
- Methodology :
- Reaction monitoring : Use TLC (silica, ethyl acetate/hexane 1:5) to track intermediate formation. Adjust stoichiometry (1:1.2 molar ratio of benzothiazole to quinoline precursor) if unreacted starting materials persist .
- Catalyst screening : Test alternatives to piperidine (e.g., DBU or K2CO3) to enhance imine formation efficiency .
Q. What computational tools can predict the compound’s stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
